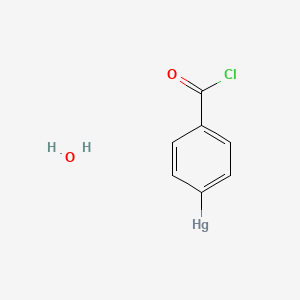![molecular formula C26H40B2Cl2Si2 B14301170 {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) CAS No. 114958-95-1](/img/structure/B14301170.png)
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) is a complex organosilicon compound that features boron, chlorine, and silicon atoms in its structure.
準備方法
The synthesis of {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2,4,6-trimethylphenylboronic acid with chlorosilane derivatives under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this process with optimized reaction parameters to ensure high yield and purity.
化学反応の分析
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of specialty polymers and coatings
作用機序
The mechanism of action of {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s ability to undergo substitution reactions allows it to modify the properties of other molecules, making it a versatile tool in chemical synthesis .
類似化合物との比較
Compared to other similar compounds, {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) stands out due to its unique combination of boron, chlorine, and silicon atoms. Similar compounds include:
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane): Similar in structure but with different substituents.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A poly(triaryl amine) semiconductor with different applications.
特性
CAS番号 |
114958-95-1 |
|---|---|
分子式 |
C26H40B2Cl2Si2 |
分子量 |
501.3 g/mol |
IUPAC名 |
[2,2-bis[chloro-(2,4,6-trimethylphenyl)boranyl]-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C26H40B2Cl2Si2/c1-17-13-19(3)23(20(4)14-17)27(29)25(26(31(7,8)9)32(10,11)12)28(30)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3 |
InChIキー |
XPSVQZNGTZBSHH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1C)C)C)(C(=C([Si](C)(C)C)[Si](C)(C)C)B(C2=C(C=C(C=C2C)C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


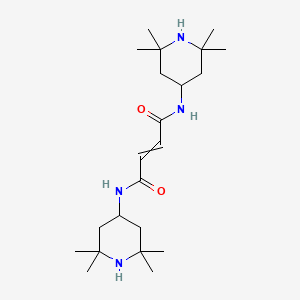
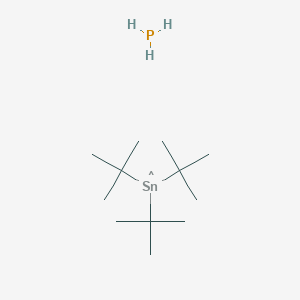
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
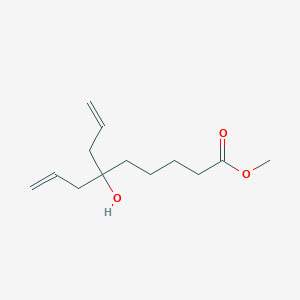
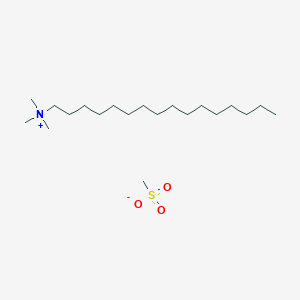
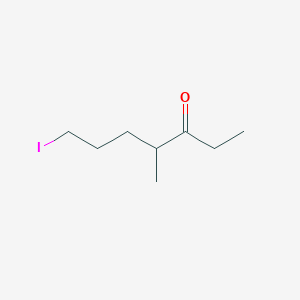
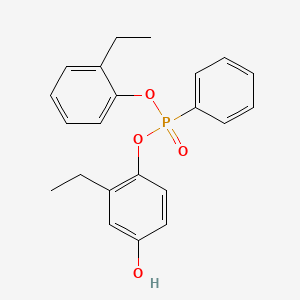
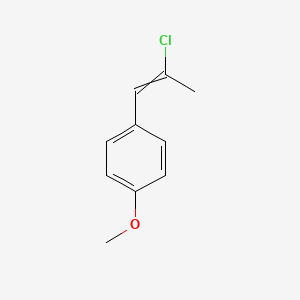



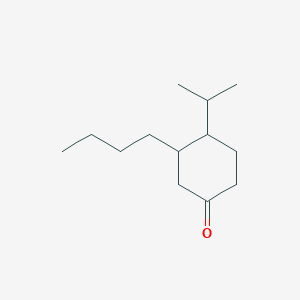
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
